![molecular formula C15H17N3O4S B11042708 1-acetyl-4-{[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]amino}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11042708.png)
1-acetyl-4-{[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]amino}-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ACETYL-4-{[4-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)PHENYL]AMINO}-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an acetyl group, a dihydropyrrolone ring, and an isothiazolidinyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ACETYL-4-{[4-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)PHENYL]AMINO}-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Dihydropyrrolone Ring: This step involves the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions to form the dihydropyrrolone ring.
Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Attachment of the Isothiazolidinyl Moiety: This step involves the reaction of the dihydropyrrolone intermediate with an isothiazolidinyl derivative under suitable conditions, such as heating in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-ACETYL-4-{[4-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)PHENYL]AMINO}-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
1-ACETYL-4-{[4-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)PHENYL]AMINO}-1,5-DIHYDRO-2H-PYRROL-2-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-ACETYL-4-{[4-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)PHENYL]AMINO}-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Share similar heterocyclic structures and are used in various applications, including pharmaceuticals and agrochemicals.
Thiazole Derivatives: Contain sulfur and nitrogen atoms in their ring structures and exhibit diverse biological activities.
Uniqueness
1-ACETYL-4-{[4-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)PHENYL]AMINO}-1,5-DIHYDRO-2H-PYRROL-2-ONE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C15H17N3O4S |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
1-acetyl-3-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)anilino]-2H-pyrrol-5-one |
InChI |
InChI=1S/C15H17N3O4S/c1-11(19)17-10-13(9-15(17)20)16-12-3-5-14(6-4-12)18-7-2-8-23(18,21)22/h3-6,9,16H,2,7-8,10H2,1H3 |
InChI Key |
WFBWTSTVLXQXDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC(=CC1=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.